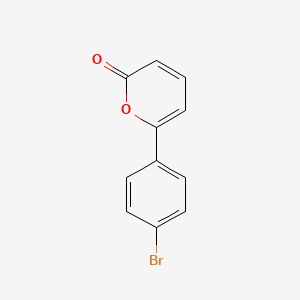

6-(4-bromophenyl)-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(4-Bromophenyl)-2H-pyran-2-one is an organic compound that belongs to the class of pyranones It features a bromophenyl group attached to the sixth position of a pyran-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-2H-pyran-2-one typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the pyranone ring . The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-2H-pyran-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyranones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 6-(4-bromophenyl)-2H-pyran-2-one exhibits significant anticancer activity. Its structure allows it to interact with specific molecular targets, enhancing its potential as a pharmacophore in drug design. The bromophenyl group may improve binding affinity through halogen bonding, while the pyranone ring can participate in hydrogen bonding and π-π interactions, modulating the activity of target proteins involved in cancer progression.

Cytotoxic Activity

In vitro studies have demonstrated that derivatives of this compound possess potent cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold have shown IC50 values in the micromolar range against breast cancer cell lines (MCF7) and normal fibroblast cell lines (NIH3T3) with selectivity ratios indicating potential for therapeutic use .

Materials Science

Organic Semiconductors

The compound has been explored for its role in the synthesis of organic semiconductors. Its unique electronic properties make it suitable for applications in light-emitting devices and other advanced materials. The incorporation of this compound into polymer matrices can enhance the performance of organic electronic devices, such as OLEDs (Organic Light Emitting Diodes) and OPVs (Organic Photovoltaics) .

Biological Studies

Biochemical Assays

this compound serves as a valuable probe in biochemical assays to study enzyme interactions and cellular pathways. Its ability to modulate enzyme activity makes it useful for investigating metabolic processes and signaling pathways within cells.

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of this compound derivatives found that certain modifications to the compound significantly enhanced its cytotoxic effects against various cancer cell lines. Specifically, a derivative exhibited an IC50 value of 12.49 µM against MCF7 cells, demonstrating its potential as a lead compound for further development .

Case Study 2: Organic Electronics

Research focused on the application of this compound in organic electronics showed that films made from this compound exhibited improved charge transport properties compared to traditional materials. This advancement opens avenues for developing more efficient organic light-emitting diodes and photovoltaic devices .

Research Findings Summary

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyranone ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of target proteins and influence cellular pathways .

Comparison with Similar Compounds

Similar Compounds

4-Bromophenylacetic Acid: Another brominated aromatic compound with different functional groups and applications.

4-Bromofentanyl: A brominated derivative of fentanyl with potent analgesic properties.

4-(4-Bromophenyl)-thiazol-2-amine: A compound with a thiazole ring, used in various biological studies.

Uniqueness

6-(4-Bromophenyl)-2H-pyran-2-one is unique due to its combination of a bromophenyl group and a pyranone ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for developing new compounds with diverse applications.

Biological Activity

6-(4-bromophenyl)-2H-pyran-2-one, a compound belonging to the pyranone family, has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic compounds and α,β-unsaturated carbonyl compounds. The presence of the bromine atom on the phenyl ring enhances the compound's reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Studies have shown that derivatives of pyranones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values comparable to established anticancer drugs like tamoxifen against M-Hela cervical cancer cells .

- Antimicrobial Properties : Pyranones have also been noted for their antimicrobial activity. Research indicates that certain pyran derivatives can inhibit bacterial biofilm formation and possess activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Neuroprotective Effects : Compounds containing the pyran ring have been studied for their potential in treating neurodegenerative diseases. Their ability to modulate neuroinflammatory pathways suggests a role in conditions like Alzheimer's disease .

Anticancer Studies

A significant study evaluated the cytotoxicity of various pyranone derivatives, including this compound, against different cancer cell lines. The results indicated:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | M-Hela | 14.7 | > 100 |

| Tamoxifen | M-Hela | 28.0 ± 2.5 | - |

| Control (Normal Cells) | Chang Liver | >100 | - |

The data suggest that this compound exhibits promising anticancer activity with a favorable selectivity index compared to tamoxifen, indicating lower toxicity towards normal cells .

Antimicrobial Activity

In another study focusing on antimicrobial properties, various pyranone derivatives were tested against common pathogens. The results highlighted:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Escherichia coli | 75 µg/mL |

These findings indicate that the compound possesses moderate antimicrobial activity, making it a candidate for further development in treating infections .

Case Studies

- Cervical Cancer Treatment : A case study involving M-Hela cells demonstrated that treatment with this compound resulted in significant apoptosis at concentrations corresponding to its IC50 value, suggesting its potential as an effective anticancer agent .

- Antibacterial Efficacy : In vivo models showed that derivatives of pyranones could effectively reduce bacterial load in infected tissues, supporting their use as therapeutic agents against bacterial infections .

Properties

CAS No. |

58293-68-8 |

|---|---|

Molecular Formula |

C11H7BrO2 |

Molecular Weight |

251.08 g/mol |

IUPAC Name |

6-(4-bromophenyl)pyran-2-one |

InChI |

InChI=1S/C11H7BrO2/c12-9-6-4-8(5-7-9)10-2-1-3-11(13)14-10/h1-7H |

InChI Key |

RKQXNSHCHMGYPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)OC(=C1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.